Amrubicine

Vue d'ensemble

Description

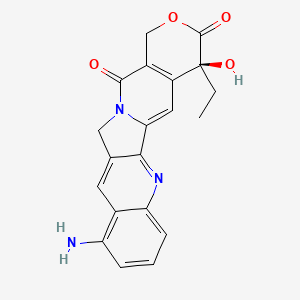

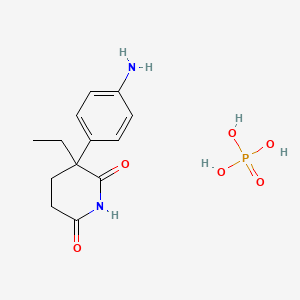

L’amrubicine est une anthracycline synthétique de troisième génération principalement utilisée dans le traitement du cancer du poumon, en particulier le cancer du poumon à petites cellules. Elle a été approuvée pour la première fois au Japon en 2002 et est commercialisée sous le nom de marque Calsed. L’this compound agit en inhibant la topoisomérase II, une enzyme essentielle à la réplication et à la réparation de l’ADN .

Applications De Recherche Scientifique

Amrubicin has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying anthracycline chemistry.

Biology: Investigated for its effects on cellular processes and DNA interactions.

Medicine: Primarily used in the treatment of small cell lung cancer and has shown efficacy in treating other cancers such as bladder and gastric cancer.

Industry: Utilized in the pharmaceutical industry for the development of new anticancer drugs

Mécanisme D'action

L’amrubicine exerce ses effets en inhibant l’enzyme topoisomérase II. Cette enzyme est responsable de la gestion de la topologie de l’ADN pendant la réplication et la transcription. En stabilisant le complexe ADN-topoisomérase II, l’this compound empêche la reliigation des brins d’ADN, ce qui conduit à des ruptures de l’ADN à double brin et finalement à la mort cellulaire. Le métabolite actif, l’amrubicinol, est encore plus puissant dans ce mécanisme .

Safety and Hazards

When handling Amrubicin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Analyse Biochimique

Biochemical Properties

Amrubicin is a 9-aminoanthracycline derivative that promotes cell growth inhibition by stabilizing protein-DNA complexes, leading to double-stranded DNA breaks mediated by the topoisomerase-II enzyme . This compound interacts with various biomolecules, including topoisomerase II, which it inhibits by stabilizing the DNA-topoisomerase II complex . This interaction prevents the re-ligation portion of the ligation-religation reaction that topoisomerase II normally catalyzes, thereby disrupting DNA replication and transcription .

Cellular Effects

Amrubicin exerts significant effects on various cell types and cellular processes. It induces DNA damage, G2-M cell cycle arrest, and apoptosis in both doxorubicin-sensitive and doxorubicin-resistant cell lines . The compound’s ability to overcome typical anthracycline resistance mechanisms makes it particularly effective in treating resistant tumors . Amrubicin influences cell signaling pathways, gene expression, and cellular metabolism by inducing DNA damage and disrupting the cell cycle .

Molecular Mechanism

At the molecular level, Amrubicin forms complexes with DNA via intercalation between base pairs and inhibits topoisomerase II enzyme activity . This inhibition stabilizes the DNA-topoisomerase II complex, preventing the re-ligation of DNA strands and leading to double-stranded breaks . These breaks trigger cell cycle arrest and apoptosis, contributing to the compound’s antimitotic and cytotoxic activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Amrubicin change over time. The compound is enzymatically converted to its C-13 hydroxy metabolite, amrubicinol, which has cytotoxic activity 10-100 times that of Amrubicin . The stability and degradation of Amrubicin and its metabolites are crucial for its long-term effects on cellular function . Studies have shown that Amrubicin can cause neutropenia and other toxicities over extended periods .

Dosage Effects in Animal Models

The effects of Amrubicin vary with different dosages in animal models. In mice, a single intravenous injection of Amrubicin caused dose-dependent weight loss, ataxia, myelosuppression, and hair loss . The maximum tolerated dose was estimated to be 25 mg/kg . Higher doses resulted in increased toxicity, highlighting the importance of dosage optimization in therapeutic settings .

Metabolic Pathways

Amrubicin is metabolized primarily by reduction of the C-13 carbonyl group to a hydroxyl group, forming amrubicinol . This conversion is mediated by enzymes such as nicotinamide adenine dinucleotide phosphate-quinone oxidoreductase . Amrubicinol exhibits significantly higher cytotoxic activity compared to its parent compound, contributing to the overall antitumor effects of Amrubicin .

Transport and Distribution

Amrubicin’s transport and distribution within cells and tissues are influenced by its high intrinsic permeability and lipophilic properties . The compound is a weak P-glycoprotein substrate, and its retention is not solely modulated by P-glycoprotein in resistant cell lines . This characteristic allows Amrubicin to overcome pleiotropic drug resistance and achieve effective intracellular concentrations .

Subcellular Localization

Amrubicin shows decreased DNA intercalation compared to doxorubicin, which likely influences its intracellular distribution . Approximately 20% of Amrubicin is distributed into the nucleus of P388 cells, compared to 80% for doxorubicin . This distribution pattern affects the compound’s activity and function within specific cellular compartments .

Méthodes De Préparation

L’amrubicine est synthétisée par une méthode semi-synthétique qui combine des étapes de synthèse chimique traditionnelles et des étapes biosynthétiques. La matière de départ est généralement un composé anthracyclinique tel que l’ε-rhodomycinone ou la daunomycine. La voie de synthèse comprend une réaction de glycosylation où un algycone d’this compound est glycosylé pour produire le produit final .

Analyse Des Réactions Chimiques

L’amrubicine subit plusieurs types de réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydée pour former divers métabolites.

Réduction : Le composé est réduit en son métabolite actif, l’amrubicinol, qui est considérablement plus puissant.

Substitution : Divers substituants peuvent être ajoutés à la molécule d’this compound pour former des dérivés.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions sont l’amrubicinol et d’autres dérivés .

Applications de recherche scientifique

L’this compound a un large éventail d’applications de recherche scientifique :

Chimie : Utilisée comme composé modèle pour l’étude de la chimie des anthracyclines.

Biologie : Étudiée pour ses effets sur les processus cellulaires et les interactions avec l’ADN.

Médecine : Principalement utilisée dans le traitement du cancer du poumon à petites cellules et s’est avérée efficace dans le traitement d’autres cancers tels que le cancer de la vessie et le cancer de l’estomac.

Industrie : Utilisée dans l’industrie pharmaceutique pour le développement de nouveaux médicaments anticancéreux

Comparaison Avec Des Composés Similaires

L’amrubicine est souvent comparée à d’autres anthracyclines telles que la doxorubicine et l’épirubicine. Bien que tous ces composés inhibent la topoisomérase II, l’this compound a une structure unique qui comprend un groupe 9-amino et un simple fragment de sucre. Cette structure entraîne une diminution de l’intercalation de l’ADN par rapport à la doxorubicine, ce qui influence sa distribution intracellulaire et réduit sa cardiotoxicité. Les composés similaires comprennent :

- Doxorubicine

- Épirubicine

- Idarubicine

- Étoposide (bien qu’il ne s’agisse pas d’une anthracycline, il inhibe également la topoisomérase II et est souvent comparé à l’this compound) .

Les propriétés uniques de l’this compound en font un composé précieux dans le traitement du cancer, en particulier pour les patients résistants à d’autres anthracyclines.

Propriétés

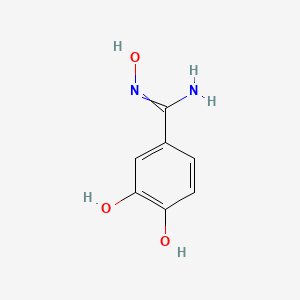

IUPAC Name |

9-acetyl-9-amino-7-(4,5-dihydroxyoxan-2-yl)oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO9/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31/h2-5,14-17,28-29,32-33H,6-9,26H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZITPJGSQKZMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30869526 | |

| Record name | Amrubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110267-81-7 | |

| Record name | Amrubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Amrubicin and how does it differ from other anthracyclines?

A: Amrubicin [(7S,9S)-9-acetyl-9-amino-7-[(2-deoxy-β-d-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-5,12-napthacenedione hydrochloride] is a fully synthetic, third-generation anthracycline that acts as a potent topoisomerase II inhibitor. [] Unlike other clinically used anthracyclines, which are produced by fermentation or semi-synthesis, Amrubicin is completely synthetic. [] Structurally, it is distinguished by an amino group at the 9-position and a unique sugar moiety. [] A key advantage of Amrubicin is its reduced cardiotoxicity compared to other anthracyclines like doxorubicin. [, ]

Q2: How does Amrubicin interact with its target and what are the downstream effects?

A: Amrubicin, along with its active metabolite Amrubicinol, exerts its cytotoxic effects by stabilizing a topoisomerase II-mediated cleavable complex. [, ] This stabilization leads to the formation of DNA-protein complexes and double-strand DNA breaks, ultimately inhibiting DNA transcription and replication. [, ] These events ultimately trigger cell cycle arrest and apoptosis in cancer cells. [, ]

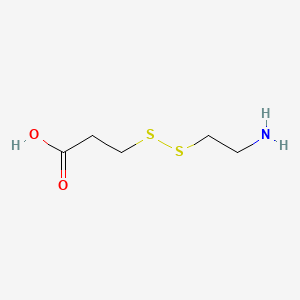

Q3: What is Amrubicinol and what is its role in the activity of Amrubicin?

A: Amrubicinol is the C-13 hydroxy metabolite of Amrubicin, formed through enzymatic conversion. [, ] It exhibits significantly higher cytotoxicity than Amrubicin, ranging from 5 to 200 times more potent in various studies. [, , ] Amrubicinol plays a crucial role in the antitumor activity of Amrubicin, as it achieves higher concentrations in tumor tissues compared to normal tissues. [, ]

Q4: Does the presence of cisplatin affect the metabolism of Amrubicin and Amrubicinol?

A: In vitro studies where human liver microsomes and cytosol were pre-incubated with cisplatin showed no significant alteration in the metabolic rates of both Amrubicin and Amrubicinol. [] This suggests that cisplatin does not appear to interfere with the metabolic pathways of these two compounds. []

Q5: What are the known mechanisms of resistance to Amrubicin?

A: One identified mechanism of resistance involves the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). [] NQO1 metabolizes Amrubicinol into an inactive compound, and its expression level correlates inversely with Amrubicinol cytotoxicity. [] Cell lines with higher NQO1 expression exhibit greater resistance to Amrubicinol. [] This suggests that NQO1 levels could potentially serve as a predictive biomarker for Amrubicin response. []

Q6: What is the role of the C609T polymorphism in NQO1 in Amrubicin resistance?

A: Studies have shown that cell lines homozygous for the NQO1 609T allele display significantly lower NQO1 protein expression and heightened sensitivity to Amrubicinol compared to those with other genotypes. [] This suggests that the C609T single-nucleotide polymorphism in the NQO1 gene could be a potential predictive biomarker for response to Amrubicin treatment. []

Q7: How does Amrubicin compare to other chemotherapeutic agents in terms of efficacy?

A: In vitro studies have demonstrated that Amrubicin, in combination with Akt-suppressing agents such as LY294002, gefitinib, and erlotinib, exhibits synergistic growth inhibition in K-ras mutation-harboring lung adenocarcinoma cells. [] This synergistic effect was not observed with other chemotherapeutic agents like cisplatin, pemetrexed, or paclitaxel. []

Q8: What are the potential benefits of combining Amrubicin with EGFR tyrosine kinase inhibitors (EGFR-TKIs)?

A: Research suggests that combining Amrubicin with EGFR-TKIs like gefitinib and erlotinib could be a promising treatment strategy for lung cancer with wild-type EGFR and K-ras mutations. [] EGFR-TKIs suppress Akt activity at clinically achievable concentrations and demonstrate synergistic effects when combined with Amrubicin in K-ras mutated cells. []

Q9: Are there any clinical trial data supporting the efficacy of Amrubicin in cancer treatment?

A9: Yes, numerous clinical trials have explored the efficacy and safety of Amrubicin in various cancer types.

- Metastatic Breast Cancer (MBC): A phase I/II trial investigating Amrubicin as second- or third-line therapy for HER2-negative MBC reported an overall response rate of 21% and a median progression-free survival of 4 months. [] The study also found that the treatment was generally well tolerated, with myelosuppression being the most common grade 3/4 toxicity. []

Q10: What are the common side effects and toxicities associated with Amrubicin?

A: The primary toxicity associated with Amrubicin is myelosuppression, particularly neutropenia. [, , , , , , , , ] Other hematological toxicities include leukopenia, anemia, and thrombocytopenia. [, , , , , , , ] Non-hematological side effects can include anorexia, asthenia, hyponatremia, and nausea. [] Importantly, unlike other anthracyclines, Amrubicin exhibits minimal cardiotoxicity in clinical studies and preclinical models. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline](/img/structure/B1664870.png)